3-Methyl-2-oxoimidazolidine-4-carboxylic acid
Overview
Description
3-Methyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound with significant relevance in various scientific fields. It is structurally characterized by an imidazolidine ring substituted with a methyl group and a carboxylic acid group. This compound is known for its stability and unique reactivity, making it a valuable subject of study in organic chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
It is known to be a structural analogue of naturally occurring (s)-pyroglutamic acid , which forms the N-termini of several biologically active peptides, including thyrotropin-releasing hormone (TRH) and luteinizing hormone releasing hormone (LH-RH) .
Mode of Action
Its structural similarity to (s)-pyroglutamic acid suggests that it may interact with similar biochemical pathways .
Biochemical Pathways
Given its structural similarity to (s)-pyroglutamic acid, it may be involved in the regulation of peptide hormones such as trh and lh-rh .
Pharmacokinetics
It is known to be a precursor to, and a metabolite of, the angiotensin converting enzyme (ace) inhibitor imidapril , which is used for the treatment of hypertension .
Result of Action
It is known to be a structural analogue of (s)-pyroglutamic acid , suggesting that it may have similar effects on peptide hormone regulation .
Action Environment
It is known that the compound is stable at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-oxoimidazolidine-4-carboxylic acid typically involves the reaction of (S)-2-amino-3-(methylamino)propionic acid with phosgene (COCl₂) in the presence of aqueous sodium bicarbonate (NaHCO₃). The product is then purified through ion exchange and recrystallized from acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-oxoimidazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
3-Methyl-2-oxoimidazolidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is used in the study of enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid: A structural analog with similar reactivity and applications.
3-Methyl-4-oxo-3,4-dihydroimidazole-5-carboxylic acid: Another related compound with distinct chemical properties and uses.
Uniqueness: 3-Methyl-2-oxoimidazolidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields highlight its importance .
Biological Activity
3-Methyl-2-oxoimidazolidine-4-carboxylic acid (also known as this compound or its structural analogs) is a compound of significant interest in biochemical and medicinal research. Its biological activity is primarily linked to its structural similarity to (S)-pyroglutamic acid, suggesting potential roles in various physiological processes, including peptide hormone regulation and enzyme interactions.
Overview of the Compound
This compound is recognized as a structural analog of (S)-pyroglutamic acid, which is a naturally occurring amino acid involved in several biological functions. The compound's chemical structure allows it to participate in biochemical pathways that are crucial for metabolic processes.
Target and Mode of Action
The compound may interact with similar biochemical pathways as (S)-pyroglutamic acid, particularly in the regulation of peptide hormones such as thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LH-RH) . This interaction could influence hormonal signaling and metabolic regulation.
Pharmacokinetics
This compound serves as a precursor and metabolite of angiotensin-converting enzyme (ACE) inhibitors, such as imidapril, which are used in the treatment of hypertension . This pharmacological connection underscores the compound's relevance in cardiovascular health.
Biological Activity and Applications
The biological activity of this compound extends across several domains:
**1. Chemistry :
- It acts as a precursor in the synthesis of complex organic molecules, facilitating various chemical reactions essential for drug development.
**2. Biology :
- The compound is utilized in studying enzyme mechanisms and protein interactions, contributing to our understanding of metabolic pathways.
**3. Medicine :
- Its role as a structural analog of naturally occurring amino acids positions it as a candidate for therapeutic applications, particularly concerning hypertension management through ACE inhibition .
**4. Industry :
- The stability and reactivity of this compound make it suitable for pharmaceutical and agrochemical developments, enhancing its utility in various sectors .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
Case Studies
Several case studies have explored the implications of this compound in clinical settings:
-
Hypertension Management :
- A study investigated the efficacy of ACE inhibitors derived from this compound in reducing blood pressure among patients with hypertension. Results indicated significant improvements in systolic and diastolic pressures compared to control groups.
- Metabolic Disorders :
Properties
IUPAC Name |
3-methyl-2-oxoimidazolidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-7-3(4(8)9)2-6-5(7)10/h3H,2H2,1H3,(H,6,10)(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYGFIXCFRITFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314897-94-3 | |
Record name | 3-methyl-2-oxoimidazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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